molecular formula C17H16N2O3 B4282350 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide

Cat. No. B4282350
M. Wt: 296.32 g/mol
InChI Key: BNEGDFBVSSSBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide, also known as ANAVEX2-73, is a small molecule drug that has been developed for the treatment of various neurodegenerative diseases.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide acts as a sigma-1 receptor agonist, which is a protein that plays a role in various cellular functions, including calcium signaling, cell survival, and neuronal plasticity. By activating the sigma-1 receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide can modulate various signaling pathways and protect against neuronal damage.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of neuroinflammation, and the promotion of neurogenesis. It has also been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide is its high selectivity for the sigma-1 receptor, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

Future research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide could focus on optimizing its pharmacokinetic properties, developing more potent analogs, and exploring its potential therapeutic effects on other neurodegenerative diseases. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective and neurorestorative effects.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide has been extensively studied for its potential therapeutic effects on various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective and neurorestorative properties, as well as anti-inflammatory and anti-oxidant effects.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(19-8-7-12-3-1-2-4-14(12)19)18-13-5-6-15-16(11-13)22-10-9-21-15/h1-6,11H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEGDFBVSSSBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.